molecular formula C16H21N3O2S B285607 N-(tert-butyl)-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide

N-(tert-butyl)-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide

Cat. No.: B285607
M. Wt: 319.4 g/mol
InChI Key: ADHDQHLPNFBQSS-UHFFFAOYSA-N
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Description

N-(tert-butyl)-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of 2-methylphenyl-1,3,4-oxadiazole, and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes, including proteases and kinases. This inhibition may lead to a decrease in the activity of these enzymes, which may have therapeutic implications.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. Additionally, this compound has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide has several advantages and limitations for lab experiments. One of the main advantages of this compound is its high potency, which allows for the use of lower concentrations in experiments. However, this compound is also highly reactive and may require special handling and storage conditions.

Future Directions

There are several future directions for the study of N-(tert-butyl)-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including cancer treatment and inflammation. Finally, the development of novel derivatives of this compound may lead to the discovery of new and more potent compounds with potential therapeutic applications.

Synthesis Methods

The synthesis of N-(tert-butyl)-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide has been reported in several studies. One of the most commonly used methods involves the reaction of 2-methylphenyl-1,3,4-oxadiazole with tert-butyl chloroacetate in the presence of potassium carbonate and DMF (N,N-Dimethylformamide) as a solvent. The resulting product is then treated with thioacetic acid to yield the final compound.

Scientific Research Applications

N-(tert-butyl)-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Properties

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

N-tert-butyl-3-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide

InChI

InChI=1S/C16H21N3O2S/c1-11-7-5-6-8-12(11)14-18-19-15(21-14)22-10-9-13(20)17-16(2,3)4/h5-8H,9-10H2,1-4H3,(H,17,20)

InChI Key

ADHDQHLPNFBQSS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NN=C(O2)SCCC(=O)NC(C)(C)C

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)SCCC(=O)NC(C)(C)C

Origin of Product

United States

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